molecular formula C20H19N3O5S B11359316 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide

Cat. No.: B11359316
M. Wt: 413.4 g/mol
InChI Key: MNOQWNLHVCJHEF-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The 4-methoxyphenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the thiazole intermediate.

    Acetamide Formation: The final step involves the reaction of the thiazole derivative with 2-(2-nitrophenoxy)acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituent, various substituted thiazole derivatives can be formed.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The nitro and methoxy groups may also play a role in its biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-nitrophenoxy)acetamide is unique due to the presence of both the nitro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C20H19N3O5S/c1-27-16-8-6-14(7-9-16)20-22-15(13-29-20)10-11-21-19(24)12-28-18-5-3-2-4-17(18)23(25)26/h2-9,13H,10-12H2,1H3,(H,21,24)

InChI Key

MNOQWNLHVCJHEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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